![molecular formula C7H16ClNO B2940731 (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride CAS No. 2227647-48-3](/img/structure/B2940731.png)
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride
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Overview
Description
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride, also known as ACPD, is a chemical compound that has been widely used in scientific research. It belongs to the class of amino acid derivatives and has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride acts as an agonist of the metabotropic glutamate receptors (mGluRs). These receptors are G protein-coupled receptors that modulate the activity of ion channels and second messenger systems in neurons. (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride binds to the mGluRs and activates downstream signaling pathways, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine. (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has also been shown to modulate the activity of ion channels, leading to changes in neuronal excitability. Additionally, (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been shown to increase cerebral blood flow and oxygen consumption in animal models of stroke.
Advantages and Limitations for Lab Experiments
One advantage of using (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride in lab experiments is its specificity for the mGluRs. This allows researchers to study the function of these receptors in a controlled manner. Additionally, (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride is relatively stable and can be easily synthesized in large quantities. However, one limitation of using (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride is its potential off-target effects. (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been shown to activate other receptors in addition to the mGluRs, which can complicate data interpretation.
Future Directions
There are several future directions for research on (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride. One area of interest is the development of new drugs that target the mGluRs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride and its potential off-target effects. Finally, (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride could be used as a tool to study the role of glutamate receptors in other physiological systems, such as the immune system.
Synthesis Methods
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride can be synthesized by the reaction of (1R,2S)-cyclopent-2-en-1-ol with ethylenediamine in the presence of hydrochloric acid. The resulting product is (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride, which is a white crystalline powder.
Scientific Research Applications
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has also been studied for its potential role in the treatment of epilepsy, depression, and anxiety disorders. Additionally, (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been used as a tool in neuroscience research to study the function of glutamate receptors.
properties
IUPAC Name |
(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPGMTXXLJKGX-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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